Sodium lauroyl glutamate

Vue d'ensemble

Description

Sodium lauroyl glutamate is a mild surfactant and cleansing agent commonly used in various cosmetic products, such as shampoos, facial cleansers, and body washes. It is derived from natural sources, including coconut oil and fermented sugar. This compound is known for its gentle nature, making it suitable for sensitive skin. This compound helps create a gentle lather and effectively removes dirt, oils, and impurities from the skin and hair .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of sodium lauroyl glutamate involves a series of chemical reactions. The primary synthetic route includes the following steps:

Condensation Reaction: Lauric acid and L-glutamic acid undergo a condensation reaction in the presence of a solvent, typically acetone

Acidifying Reaction: The product from the condensation reaction is subjected to an acidifying reaction to obtain N-lauroyl glutamic acid

Solvent Removal: The N-lauroyl glutamic acid solution undergoes solvent removal using a rotary scraper thin-film evaporation method

Neutralization: The final step involves neutralizing N-lauroyl glutamic acid to produce this compound

Industrial Production Methods: In industrial settings, this compound is typically produced through a fermentation process using natural sources such as coconut oil and fermented sugar. The resulting product is then purified to remove impurities and produce a high-quality surfactant .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium lauroyl glutamate primarily undergoes the following types of reactions:

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form lauric acid and glutamic acid.

Substitution Reactions: It can participate in substitution reactions where the lauroyl group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Water and mild acidic or basic conditions.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Hydrolysis: Lauric acid and glutamic acid.

Substitution: Products depend on the nucleophile used in the reaction.

Applications De Recherche Scientifique

Cosmetic Applications

Mild Surfactant Properties

Sodium lauroyl glutamate is recognized for its gentle surfactant properties, making it suitable for use in personal care products. Research indicates that it can reduce the irritant potential of harsher surfactants like sodium lauryl sulfate (SLS). A study involving healthy adult volunteers showed that solutions containing this compound resulted in lower transepidermal water loss and visual irritation scores compared to SLS solutions. This suggests that this compound can be effectively used in formulations aimed at minimizing skin irritation while maintaining cleansing efficacy .

Formulation Stability

In cosmetic formulations, this compound contributes to emulsion stability. It has been shown to facilitate phase inversion in microemulsions, transitioning from water-in-oil to oil-in-water emulsions when added to formulations . This property is particularly valuable in creating stable and aesthetically pleasing cosmetic products.

Dermatological Research

Anti-Irritant Effects

this compound has been studied for its potential anti-irritating effects when combined with other surfactants. In a controlled study, various concentrations of this compound were tested alongside SLS, revealing that increasing the concentration of this compound reduced irritation scores significantly. This finding supports its application in sensitive skin formulations and products designed for individuals with irritant contact dermatitis .

Safety Assessments

Safety evaluations have indicated that this compound exhibits low irritation potential at concentrations typically used in cosmetics (up to 10%). In various studies, it has been classified as a mild irritant at higher concentrations but generally well-tolerated in human applications . These assessments are crucial for regulatory compliance and consumer safety.

Industrial Applications

Mineral Processing

A novel application of this compound is its use as a flotation collector in mineral processing, specifically for cassiterite flotation. It has demonstrated superior performance compared to traditional collectors like butyl hydroxytoluene (BHA). In micro-flotation tests, this compound achieved over 93% recovery of cassiterite while maintaining low recovery rates for quartz, indicating its effectiveness in separating valuable minerals from gangue materials .

Case Studies and Research Findings

Mécanisme D'action

Sodium lauroyl glutamate acts as a surfactant by reducing the surface tension of liquids, allowing for easier spreading and mixing. It is amphiphilic, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This allows it to effectively remove dirt, oils, and impurities from the skin and hair. The compound aligns and aggregates at the surface of liquids, forming micelles that trap and remove impurities .

Comparaison Avec Des Composés Similaires

- Sodium cocoyl glutamate

- Sodium lauryl sulfoacetate

- Sodium lauroyl sarcosinate

- Sodium lauroyl glycinate

Comparison: Sodium lauroyl glutamate is unique due to its mild nature and suitability for sensitive skin. Unlike harsher surfactants, it does not contain sulfates, making it a popular choice for natural and organic skincare products. It is biodegradable and derived from natural sources, which adds to its appeal in eco-friendly formulations .

Activité Biologique

Sodium lauroyl glutamate (SLG) is an anionic surfactant derived from lauric acid and glutamic acid, widely used in cosmetic formulations for its surfactant and emulsifying properties. This article explores the biological activity of SLG, focusing on its irritation potential, efficacy as a surfactant, and its role in skin care products.

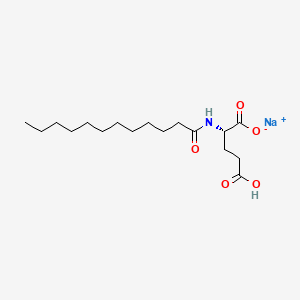

- Chemical Formula : C₁₇H₃₀NNaO₅

- CAS Number : 29923-31-7

- Molecular Weight : 350.406 g/mol

- Density : Not specified

- Boiling Point : 543.6°C at 760 mmHg

- Flash Point : 282.6°C

Biological Activity Overview

This compound exhibits several biological activities that are critical for its application in dermatology and cosmetics:

-

Irritation Potential :

- SLG has been shown to have a lower irritation potential compared to other surfactants like sodium lauryl sulfate (SLS). In studies comparing the two, SLG demonstrated significantly reduced irritation scores and transepidermal water loss (TEWL) values, indicating its mild nature on skin .

- A study involving human subjects found that 1% SLG solutions yielded lower visual scores for irritation than other surfactants, suggesting its potential use in formulations aimed at sensitive skin .

- Anti-Irritating Effects :

- Protein Binding Properties :

Study on Irritation Potential

A clinical study assessed the irritation potential of SLG compared to SLS using a controlled patch testing method on healthy volunteers. The results indicated:

- Visual Scores : Lower for SLG (1% solution) compared to SLS (1% solution).

- TEWL Measurements : Significantly reduced in SLG-treated sites over four days post-removal, supporting its mildness on the skin .

Efficacy in Cosmetic Formulations

In formulations containing various concentrations of SLG, researchers observed:

- Emulsification Stability : SLG contributed to the stability of oil-in-water emulsions, improving overall product texture and feel.

- Safety Profile : No significant adverse effects were reported during human trials with concentrations up to 10%, confirming its safety for topical use .

Comparative Analysis

The following table summarizes key findings regarding the biological activity and safety profile of this compound compared to other common surfactants:

| Surfactant | Irritation Potential | Binding Strength | Efficacy in Emulsions |

|---|---|---|---|

| This compound | Low | Weaker | High |

| Sodium Lauryl Sulfate | High | Strong | Moderate |

| Sodium Cocoyl Glutamate | Moderate | Moderate | High |

Propriétés

IUPAC Name |

sodium;(2S)-2-(dodecanoylamino)-5-hydroxy-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIUXJGIDSGWDN-UQKRIMTDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29047-63-0 (Parent) | |

| Record name | Sodium lauroyl glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029923317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90885464 | |

| Record name | L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29923-31-7 | |

| Record name | Sodium lauroyl glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029923317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen N-(1-oxododecyl)-L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sodium lauroyl glutamate is an anionic amino acid-based surfactant known for its mildness. [] It is commonly used in cosmetics and personal care products, particularly in shampoos and cleansers, for its cleansing and foaming properties. [, , ]

A: Studies show that SLG interacts strongly with other surfactants. For example, when combined with the cationic surfactant dodecyl tri-methyl ammonium chloride (DTAC), SLG forms mixed micelles, significantly reducing the critical micelle concentration (CMC) of the system. [] This interaction enhances solubility, lowers the Krafft point of SLG, and improves application performance. []

A: Yes, SLG can interact with polymers like hydroxypropyl methylcellulose (HPMC). [] This interaction is indicated by changes in surface tension and viscosity, suggesting a link between the surfactant and polymer. [] This property makes HPMC useful for thickening SLG solutions, which is often challenging with traditional viscosity modifiers. []

A: Yes, the fatty acid chain length in acylglutamate surfactants like SLG can influence their cytotoxic effects. [] Further research is needed to fully understand the impact of chain length on other properties.

A: Research suggests that SLG is a more effective and selective collector for cassiterite flotation compared to BHA. [] SLG exhibits a higher recovery rate for cassiterite and a lower recovery rate for quartz, indicating superior selectivity. []

A: SLG is believed to be chemisorbed onto the cassiterite surface. [] Spectroscopic analyses (FTIR and XPS) indicate that the carboxyl and amide groups of SLG anions chelate with tin ions on the cassiterite surface, forming strong five-membered rings that facilitate effective cassiterite recovery. []

A: Yes, SLG has been successfully used as an emulsifier in the synthesis of fluoro-silicone polyacrylate latex and polyacrylate latex containing fluorine and silicon. [, ] These latexes exhibit improved thermal stability and hydrophobic properties. [, ]

A: Incorporation of SLG as a stabilizer in the synthesis of (meth)acrylate water-borne latexes can significantly impact the thermomechanical properties of the resulting films. [] Studies show that films made with SLG exhibit notable resistance to breaking compared to those stabilized with SDS. []

A: The Cosmetic Ingredient Review Expert Panel has assessed the safety of SLG and other amino acid alkyl amides. [] Based on available data, the panel concluded that these ingredients are safe for use in cosmetics at current practices of use and concentration, provided they are formulated to be non-irritating. []

A: Research suggests that SLG can be a component in the production of biodegradable spandex for paper diapers. [] When combined with potassium dodecyl phosphate and UV-320, SLG contributes to the biodegradation promotion composition of the spandex. []

A: A recent study explored the use of SLG in a paper-based, skin-attachable sensor that utilizes triboelectricity. [] This sensor also exhibits antibacterial properties and is both water and oil soluble. []

A: In the paper-based sensor, SLG is a key component of the triboelectric nanogenerator (TENG). [] The SLG-based TENG demonstrates potential for applications as a skin-attachable sensor, writing sensor, water leakage sensor, and humidity sensor. []

A: While SLG is typically an organogelator, it can form hydrogels through a surfactant-mediated gelation process. [] This involves solubilizing SLG in aqueous micellar solutions of anionic or cationic surfactants. []

A: SLG-based hydrogels exhibit a reversible sol-gel transition and responsiveness to various stimuli. [] The properties of the hydrogel can be tuned by altering the type of surfactant used, leading to variations in gelation temperature, viscosity, and self-assembled structures. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.